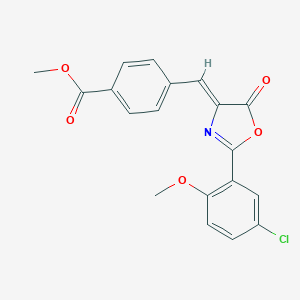
Methyl 338456
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 338456 is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound is primarily used in laboratory experiments to investigate its mechanism of action and its biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of Methyl 338456 is not fully understood, but it is believed to act as a modulator of certain signaling pathways in cells. It has been shown to interact with various proteins and enzymes involved in cell signaling, including G-protein-coupled receptors and protein kinases. By modulating these pathways, Methyl 338456 can affect cellular processes such as proliferation, differentiation, and apoptosis.
Biochemical and physiological effects:
Methyl 338456 has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that Methyl 338456 can inhibit cell proliferation and induce apoptosis in certain cancer cell lines. It has also been shown to modulate the activity of certain enzymes involved in lipid metabolism. In vivo studies have shown that Methyl 338456 can reduce inflammation and improve glucose metabolism in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl 338456 in lab experiments is its high purity and stability, which allows for consistent and reproducible results. Additionally, Methyl 338456 is relatively easy to synthesize, making it cost-effective for large-scale experiments. However, one limitation of using Methyl 338456 is its potential toxicity, which may limit its use in certain experiments. Additionally, the mechanism of action of Methyl 338456 is not fully understood, which may limit its usefulness in certain applications.
Orientations Futures
There are several future directions for research involving Methyl 338456. One direction is to further investigate its mechanism of action and its interactions with various proteins and enzymes. Another direction is to explore its potential applications in the development of new drugs or therapies. Additionally, further studies are needed to determine the safety and toxicity of Methyl 338456 in vivo, which may inform its potential use in clinical settings.
Méthodes De Synthèse
Methyl 338456 can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis method involves the reaction of two or more chemical compounds to form Methyl 338456. The enzymatic synthesis method involves the use of enzymes to catalyze the reaction between the starting materials to form the final product. The choice of synthesis method depends on the desired purity, yield, and cost-effectiveness of the final product.
Applications De Recherche Scientifique
Methyl 338456 has several potential applications in scientific research. It can be used as a tool to investigate the mechanism of action of various biological processes and pathways. It can also be used to study the biochemical and physiological effects of certain compounds or drugs. Additionally, Methyl 338456 can be used as a reference compound in the development of new drugs or therapies.
Propriétés
Nom du produit |
Methyl 338456 |
|---|---|
Formule moléculaire |
C19H14ClNO5 |
Poids moléculaire |
371.8 g/mol |
Nom IUPAC |
methyl 4-[(Z)-[2-(5-chloro-2-methoxyphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]benzoate |
InChI |
InChI=1S/C19H14ClNO5/c1-24-16-8-7-13(20)10-14(16)17-21-15(19(23)26-17)9-11-3-5-12(6-4-11)18(22)25-2/h3-10H,1-2H3/b15-9- |
Clé InChI |
QUALSLAMBITCSR-DHDCSXOGSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)Cl)C2=N/C(=C\C3=CC=C(C=C3)C(=O)OC)/C(=O)O2 |
SMILES |
COC1=C(C=C(C=C1)Cl)C2=NC(=CC3=CC=C(C=C3)C(=O)OC)C(=O)O2 |
SMILES canonique |
COC1=C(C=C(C=C1)Cl)C2=NC(=CC3=CC=C(C=C3)C(=O)OC)C(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-{[5-(4-acetylphenyl)-2-furyl]methylene}-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299101.png)
![ethyl 2-(3-chloro-4,5-dimethoxybenzylidene)-5-[4-(methylsulfanyl)phenyl]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299102.png)

![isopropyl 5-(4-chlorophenyl)-2-(4-ethoxy-3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299104.png)
![ethyl (2E)-2-{[5-(diethylamino)-2-furyl]methylene}-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299105.png)
![ethyl 2-[2-(2-ethoxy-2-oxoethoxy)benzylidene]-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299106.png)
![(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3,4-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B299107.png)
![(5Z)-2-(3,4-dichloroanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B299110.png)
![2-amino-5-(3-chloro-4-methoxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B299111.png)
![(5E)-2-(4-bromo-2-methylanilino)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B299114.png)
![isopropyl 2-[4-(1,3-benzodioxol-5-ylmethoxy)-3-methoxybenzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299115.png)
![5-[(1-{4-[(4-bromobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B299116.png)
![(5Z)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-hydroxy-1,5-dihydro-2H-imidazol-2-one](/img/structure/B299123.png)
![ethyl 5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2-[(2-phenyl-1H-indol-3-yl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299124.png)